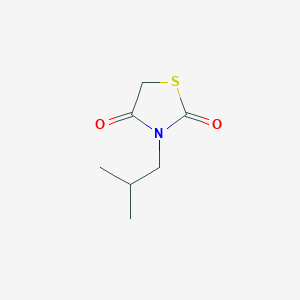

3-Isobutyl-1,3-thiazolidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-5(2)3-8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQOSKXWKNJLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274820 | |

| Record name | 3-(2-Methylpropyl)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98431-78-8 | |

| Record name | 3-(2-Methylpropyl)-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98431-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylpropyl)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Approaches for the 1,3-Thiazolidine-2,4-dione Nucleus

The foundational methods for constructing the TZD ring have been well-established for decades, primarily relying on condensation reactions that are robust and widely utilized.

Conventional Multistep Condensation Reactions for Thiazolidine-2,4-dione Synthesis

The most prevalent and historically significant method for synthesizing the 2,4-thiazolidinedione (B21345) core involves the condensation of thiourea (B124793) with an α-haloacetic acid, typically chloroacetic acid. nih.govresearchgate.net This reaction is generally performed by refluxing the reagents in water for an extended period, often up to 12 hours. nih.gov The mechanism, proposed by Liberman et al., begins with an SN2 attack by the sulfur atom of thiourea on the chloroacetic acid. nih.gov This is followed by a second nucleophilic substitution, where the amine group attacks the carboxylic carbon, leading to cyclization and the release of water to form the TZD nucleus. nih.gov Despite being time-consuming, this method remains popular because the starting materials are readily available from commercial sources in large quantities. nih.gov

Another established route involves the reaction of ethyl chloroacetate (B1199739) with potassium thiocyanate. nih.gov Subsequent acidification of the product yields the TZD core, although this process requires significant caution due to the liberation of highly toxic hydrogen cyanide (HCN) gas as a byproduct. nih.gov

One-Pot Three-Component Synthesis Strategies for Thiazolidinediones

In the pursuit of greater efficiency, one-pot synthesis has emerged as a valuable strategy. ekb.eg This approach combines multiple reaction steps without isolating intermediates, adhering to green chemistry principles by saving time, energy, and resources. ekb.eg The most common one-pot pathway for the related thiazolidin-4-one scaffold involves three components: an amine, a carbonyl compound (like an aldehyde), and thioglycolic acid. ekb.egresearchgate.netnih.gov

Researchers have developed highly efficient one-pot protocols for 1,3-thiazolidin-4-ones through the cyclocondensation of anilines, aromatic aldehydes, and thioglycolic acid. nih.gov While these methods are highly effective for the broader class of thiazolidinones, specific one-pot syntheses for the dione (B5365651) nucleus have also been devised. For instance, Bougrin et al. developed a one-pot method for substituting the TZD ring at both the N-3 and C-5 positions by combining the pre-formed TZD nucleus, a desired aldehyde, and an alkyl halide in a basic ethanol (B145695)/water mixture and sonicating the reaction. nih.gov

Influence of Reaction Conditions and Catalysts on Yield and Selectivity

The choice of catalyst and reaction conditions profoundly impacts the efficiency of TZD synthesis. In the classical condensation of thiourea and chloroacetic acid, using hydrochloric acid (HCl) as the acid catalyst with heating for 7-8 hours has been shown to provide the highest yields. nih.gov

For the Knoevenagel condensation—a key reaction for introducing substituents at the C-5 position of the TZD ring by reacting it with aldehydes—various catalysts are employed. researchgate.net Piperidine, often used as a catalytic base in solvents like ethanol or toluene, is a common choice. nih.govnih.govresearchgate.net Other effective catalytic systems include sodium acetate (B1210297) in acetic acid and piperidinium (B107235) acetate in DMF. researchgate.netresearchgate.net

Modern advancements have introduced more sophisticated catalysts to improve reaction outcomes. The use of a Brønsted acid-base combined salt catalyst, ethylenediamine (B42938) diacetate (EDDA), in a solvent-free environment at 80°C has been shown to produce a 91% yield of the desired 5-benzylidene TZD. nih.gov Similarly, the ionic liquid [Et3NH][HSO4] has been used as a highly efficient and reusable catalyst for one-pot syntheses, yielding excellent results with just 25 mol% of the catalyst at 80°C. nih.gov

Table 1: Comparison of Catalysts and Reaction Conditions for TZD Synthesis

| Catalyst | Reactants | Conditions | Yield | Source |

| Hydrochloric Acid (HCl) | Thiourea, Chloroacetic Acid | Heating, 7-8 hours | High | nih.gov |

| Piperidine | TZD, Benzaldehyde | Ethanol, Reflux | Moderate to Good | nih.gov |

| Ethylenediamine Diacetate (EDDA) | TZD, Benzaldehyde | Solvent-free, 80°C, 5 mol% | 91% | nih.gov |

| [Et3NH][HSO4] | Aniline, Aldehyde, Thioglycolic Acid | 80°C, 25 mol% | >80% (reusable) | nih.gov |

| Silica-supported Iodine | TZD, Aldehydes | Ethanol, Reflux | Good | pharmascholars.com |

| Ammonium (B1175870) Persulfate (APS) | Aniline, Benzaldehyde, Thioglycolic Acid | Solvent-free, 90°C, 10 mol% | 84% | nih.gov |

Modernized Synthetic Strategies for Enhanced Efficiency and Sustainability

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic strategies focus on efficiency and environmental responsibility.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics and Improved Yields

Microwave irradiation has revolutionized the synthesis of the TZD nucleus and its derivatives by dramatically reducing reaction times and often improving yields. nih.govnih.gov Unlike conventional heating, microwave energy provides uniform and rapid heating throughout the sample, which accelerates reaction kinetics and minimizes the formation of side products. mdpi.com

For example, Kumar and colleagues demonstrated that the synthesis of the TZD core from chloroacetic acid and thiourea could be completed in just 5 minutes using a 250W microwave, achieving an impressive 83% yield without the need for further purification. nih.gov This stands in stark contrast to the 12 hours required for conventional heating. nih.gov Similarly, a library of 76 thiazolidinedione compounds was efficiently synthesized using microwave irradiation in three of the four synthetic steps, with most reactions completing within an hour in moderate to good yields. mdpi.com The use of microwaves has been successfully applied to various TZD-related syntheses, including Knoevenagel condensations and the preparation of complex hybrids, consistently resulting in significant reductions in reaction times and improved yields compared to conventional methods. ekb.egnih.gov

Table 2: Conventional vs. Microwave-Assisted Synthesis of TZD Core

| Method | Reactants | Reaction Time | Yield | Source |

| Conventional Heating | Thiourea, Chloroacetic Acid | ~12 hours | ~83% | nih.gov |

| Microwave-Assisted | Thiourea, Chloroacetic Acid | 5 minutes (250 W) | 83% | nih.gov |

| Conventional Heating | Aldehyde, TZD, Piperidine | 5 - 15 hours | Moderate | nih.gov |

| Microwave-Assisted | Aldehyde, TZD, Silica (B1680970) Gel, Piperidine | ~7 minutes (900 W) | High | nih.govresearchgate.net |

| Conventional Heating | Sulfadiazine, Aldehyde, Mercaptoacetic Acid | 8.5 - 14.5 hours | Moderate | ekb.eg |

| Microwave-Assisted | Sulfadiazine, Aldehyde, Mercaptoacetic Acid | 6.5 - 11 minutes | Improved | ekb.eg |

Solvent-Free and Environmentally Conscious Methodologies in TZD Preparation

Growing emphasis on green chemistry has spurred the development of environmentally benign synthetic protocols for TZDs. These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

Solvent-Free Synthesis: Solvent-free, or solid-phase, reactions are a cornerstone of green TZD synthesis. A protocol combining reactants with piperidine, activated silica gel, and acetic acid in a microwave reactor allows for the completion of the reaction in approximately 7 minutes without any bulk solvent. nih.gov Another effective solvent-free approach uses ammonium persulfate (APS) as an economical and efficient catalyst for the cyclocondensation reaction at 90°C, highlighting the benefit of high atom economy. nih.gov Solid-supported catalysts, such as silica-supported iodine, offer further advantages as they are non-toxic, easy to handle, and can be recovered by simple filtration and reused, making the process cleaner and more sustainable. pharmascholars.com

Alternative Green Solvents and Techniques: Where solvents are necessary, greener alternatives are being employed. A methodology using a deep eutectic solvent (DES), specifically a mixture of ZnCl₂ and urea, has been developed. researchgate.net This DES acts as both the catalyst and the solvent, affording target compounds in excellent yields (up to 98%) in as little as two minutes. researchgate.net Water, as a green solvent, is also utilized in catalyst-free microwave irradiation methods. researchgate.net Furthermore, ultrasound-assisted synthesis has been shown to be a highly efficient technique, providing higher yields in shorter reaction times while using minimal amounts of organic solvents. researchgate.net

Table 3: Summary of Environmentally Conscious Methodologies for TZD Synthesis

| Methodology | Key Features | Example Conditions | Source |

| Solvent-Free Microwave | No bulk solvent, rapid reaction | Piperidine, activated silica gel, 900 W microwave | nih.gov |

| Solvent-Free Catalysis | Economical, high atom economy | Ammonium Persulfate (APS), 90°C | nih.gov |

| Solid-Supported Catalyst | Recyclable, easy purification | Silica-supported iodine in ethanol | pharmascholars.com |

| Deep Eutectic Solvent (DES) | Acts as solvent and catalyst, rapid | ZnCl₂/urea, 120°C | researchgate.net |

| Ultrasound-Assisted | Reduced solvent, shorter time, high yield | Ethanol, room temperature | researchgate.net |

Targeted Synthesis of 3-Isobutyl-1,3-thiazolidine-2,4-dione

The introduction of an isobutyl group at the N-3 position of the 1,3-thiazolidine-2,4-dione core is a key step in the synthesis of the target molecule. This transformation is typically achieved through well-established N-alkylation strategies.

Strategies for Introducing the Isobutyl Moiety at the N-3 Position

The primary approach to installing the isobutyl group at the nitrogen atom of the thiazolidine-2,4-dione ring involves direct alkylation. This method leverages the acidic nature of the N-H proton, which can be readily removed by a suitable base to generate a nucleophilic nitrogen anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate isobutyl electrophile.

Commonly employed isobutylating agents include isobutyl halides, such as isobutyl bromide or isobutyl iodide. The choice of base and solvent is crucial for the efficiency of this reaction. Inorganic bases like potassium carbonate are often used in polar aprotic solvents such as dimethylformamide (DMF). nih.gov

Regioselective N-Alkylation and Acylation Reactions

The thiazolidine-2,4-dione ring possesses two acidic protons: one at the N-3 position and another at the C-5 methylene (B1212753) group. However, the N-H proton is generally more acidic and sterically more accessible, leading to preferential N-alkylation under standard basic conditions. This inherent regioselectivity allows for the targeted synthesis of N-3 substituted derivatives like this compound.

In cases where both N-H and C-5 protons might react, careful selection of reaction conditions can ensure high regioselectivity. For instance, the use of a slight excess of the base and controlling the reaction temperature can favor the formation of the N-alkylated product. Phase-transfer catalysis has also been employed to facilitate the N-alkylation of the TZD ring system, offering an efficient method for the synthesis of N-substituted derivatives. nih.gov While acylation at the N-3 position is also possible, alkylation is the direct route to the title compound.

Derivatization and Scaffold Modification at C-5 and Other Positions

Once this compound is synthesized, the active methylene group at the C-5 position serves as a versatile handle for further structural modifications. This allows for the introduction of a wide array of functionalities, leading to the creation of diverse chemical libraries based on the 3-isobutyl-TZD core.

Knoevenagel Condensation Reactions for C-5 Arylidene Functionalities

The Knoevenagel condensation is a widely utilized reaction for functionalizing the C-5 position of thiazolidine-2,4-diones. researchgate.netresearchgate.net This reaction involves the condensation of the active methylene group at C-5 with an aldehyde or ketone, typically an aromatic aldehyde, in the presence of a basic catalyst. For this compound, this reaction would lead to the formation of 5-arylidene-3-isobutyl-1,3-thiazolidine-2,4-dione derivatives.

The reaction is generally carried out in a suitable solvent like acetic acid with a catalyst such as sodium acetate. researchgate.net This method is highly efficient for creating a diverse range of C-5 substituted analogs with various aromatic and heteroaromatic moieties.

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Temperature | Reference |

| Sodium Acetate | Acetic Acid | Reflux | researchgate.net |

| Piperidine | Ethanol | Reflux | derpharmachemica.com |

| L-proline | Toluene | Reflux | nih.gov |

Synthesis of Spirocyclic Thiazolidinediones and Related Hybrids

The thiazolidinedione ring can be incorporated into spirocyclic systems, which are of significant interest due to their rigid three-dimensional structures. Several synthetic strategies have been developed for the synthesis of spiro-thiazolidinediones. nih.govresearchgate.netrsc.orgbohrium.comnih.gov

One common approach involves the reaction of a cyclic ketone with an amine and a thiol source, leading to the formation of a spiro-thiazolidinone. For the synthesis of spiro derivatives from a pre-formed TZD ring, such as this compound, more advanced strategies are required. Ring-closing metathesis (RCM) has been successfully employed for the synthesis of spirocyclic thiazolidinediones. rsc.org This involves the preparation of a di-alkenyl substituted TZD at the C-5 position, followed by an RCM reaction to form the spirocyclic system.

Another strategy is the [2+2+2] cyclotrimerization of a dipropargylated thiazolidinedione with an alkyne, which can be used to construct complex spiro frameworks. nih.govnih.gov These methods provide access to a variety of thia-azaspiro ring systems that are otherwise difficult to synthesize. rsc.org

Mannich Base and Sulfonamide Analogues of Thiazolidine-2,4-diones

Mannich Bases: The acidic proton at the N-3 position of the thiazolidine-2,4-dione ring can participate in the Mannich reaction. researchgate.netderpharmachemica.comscirp.org This reaction involves the aminoalkylation of the N-H group with formaldehyde (B43269) and a primary or secondary amine. researchgate.net For this compound, the N-3 position is already occupied. However, if the starting material is the unsubstituted 1,3-thiazolidine-2,4-dione, Mannich bases can be formed at the N-3 position. semanticscholar.orgjddtonline.info Subsequently, derivatization at the C-5 position can be performed. Alternatively, starting with a C-5 substituted TZD, a Mannich reaction can be performed at the N-3 position.

A more relevant approach for derivatizing this compound would be to first perform a Knoevenagel condensation at the C-5 position and then, if the introduced group contains an active proton, to carry out a subsequent Mannich reaction. However, the more direct route to Mannich bases of TZDs involves the reaction at the N-3 position of an unsubstituted or C-5 substituted TZD. derpharmachemica.com

Sulfonamide Analogues: Sulfonamide moieties can be incorporated into the thiazolidine-2,4-dione scaffold to generate hybrid molecules. scirp.orgnih.gov One common method involves the reaction of an amino-substituted thiazolidinedione derivative with a sulfonyl chloride. For instance, if a C-5 arylidene derivative of this compound bears an amino group on the aromatic ring, it can be readily converted to the corresponding sulfonamide.

Alternatively, a sulfonamide group can be introduced at the N-3 position of the TZD ring. This is typically achieved by reacting the TZD with a sulfonyl chloride in the presence of a base. scirp.org This would lead to N-sulfonylated thiazolidine-2,4-diones, which are a distinct class of derivatives from the target compound of this article. The synthesis of TZD derivatives containing a benzene (B151609) sulfonamide scaffold has been reported as a strategy to explore new biologically active compounds. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with heteronuclear techniques, allows for the unambiguous assignment of all atoms in the 3-Isobutyl-1,3-thiazolidine-2,4-dione molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the isobutyl substituent and the methylene (B1212753) protons of the thiazolidine (B150603) ring.

Isobutyl Group Protons: The isobutyl group will present three sets of signals:

A doublet for the six equivalent protons of the two methyl (-CH₃) groups.

A multiplet (nonet) for the single methine proton (-CH).

A doublet for the two methylene protons (-CH₂-) directly attached to the nitrogen atom of the thiazolidine ring.

Thiazolidine Ring Protons: The two protons of the methylene group at the C-5 position of the thiazolidine ring (S-CH₂-C=O) are expected to appear as a singlet. In the parent thiazolidine-2,4-dione, this signal appears around 4.41 ppm. semanticscholar.org

The specific chemical shifts can be influenced by the solvent used for analysis. researchgate.net

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH(CH₃ )₂ | ~0.9 | Doublet (d) |

| -CH (CH₃)₂ | ~2.0-2.2 | Multiplet (m) |

| N-CH₂ - | ~3.5 | Doublet (d) |

| S-CH₂ -C(O) | ~4.4 | Singlet (s) |

Note: These are estimated values based on analogous structures.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, a total of seven distinct carbon signals are anticipated.

Carbonyl Carbons (C=O): Two signals in the downfield region, typically between 165 and 180 ppm, correspond to the two carbonyl carbons at the C-2 and C-4 positions. chemicalbook.comspectrabase.com

Thiazolidine Ring Methylene Carbon: One signal for the C-5 methylene carbon.

Isobutyl Group Carbons: Three signals corresponding to the methylene carbon attached to the nitrogen, the methine carbon, and the two equivalent methyl carbons.

The structural confirmation of new thiazolidine-4-one derivatives is routinely supported by ¹³C NMR spectroscopy. nih.govmdpi.com

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH(C H₃)₂ | ~20 |

| -C H(CH₃)₂ | ~26 |

| S-C H₂-C(O) | ~35 |

| N-C H₂- | ~48 |

| N-C (O)-S | ~170 |

| C-C (O)-N | ~175 |

Note: These are estimated values based on analogous structures and data from the parent compound. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the dicarbonyl and other functionalities within the heterocyclic ring. For the parent compound, thiazolidine-2,4-dione, characteristic peaks are observed for N-H stretching (3309 cm⁻¹) and C=O stretching (1746 cm⁻¹). semanticscholar.org

Key expected absorption bands include:

C-H Stretching: Aliphatic C-H stretching vibrations from the isobutyl group and the ring methylene are expected in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the two carbonyl groups in the dione (B5365651) structure, typically found in the 1680-1770 cm⁻¹ range. semanticscholar.orgnist.gov

C-N Stretching: A band corresponding to the C-N bond stretching is expected around 1340-1380 cm⁻¹. semanticscholar.org

C-S Stretching: The C-S bond vibration typically appears as a weaker band in the 600-700 cm⁻¹ region. semanticscholar.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (aliphatic) | 2850 - 3000 |

| C=O (dione) | 1680 - 1770 |

| C-N | 1340 - 1380 |

| C-S | 600 - 700 |

Note: Values are based on data from thiazolidine-2,4-dione and its derivatives. semanticscholar.orgnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₇H₁₁NO₂S, corresponding to a molecular weight of approximately 173.23 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak (or M+H⁺, M-H⁻ depending on the ionization technique) corresponding to this mass.

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the isobutyl group (a loss of 57 amu) or fragments thereof. Cleavage of the thiazolidine ring itself would also produce characteristic ions. Mass spectrometry is a standard method for confirming the structure of newly synthesized thiazolidine-4-one derivatives. semanticscholar.orgnih.govmdpi.com

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound was found in the search results, analysis of related structures provides valuable insights.

For instance, in N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide, the thiazolidine ring is reported to be approximately planar. nih.govresearchgate.net It is expected that the five-membered thiazolidine-2,4-dione ring in the title compound would also adopt a nearly planar conformation. X-ray analysis would precisely determine the conformation of the isobutyl chain relative to the plane of the heterocyclic ring and reveal how the molecules pack in the crystal lattice. nih.govmdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiazolidine-2,4-dione |

| N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide |

Other Complementary Analytical Methods for Purity and Identity Confirmation

To ensure the unambiguous identification and assess the purity of synthesized this compound, a variety of analytical techniques are employed in concert with primary spectroscopic methods. These methods include chromatographic techniques, thermal analysis, and elemental analysis, each offering a different perspective on the compound's characteristics.

Chromatographic Methods

Chromatographic techniques are paramount for verifying the purity of this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of thiazolidine-2,4-dione derivatives. nih.gov A high-purity sample will ideally present as a single, sharp peak. The retention time is a characteristic feature for a given compound under specific chromatographic conditions. While specific HPLC data for this compound is not readily available in the public domain, a representative method for related thiazolidine-2,4-dione derivatives is presented below. nih.gov The purity of biologically tested thiazolidinedione derivatives is often confirmed to be greater than 98% by HPLC analysis. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Thiazolidine-2,4-dione Derivatives

| Parameter | Value |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 4 mL/min |

| Detection | UV at 240 nm |

| Purity Standard | >98% |

Data is representative for thiazolidine-2,4-dione derivatives as specific data for this compound is not available. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method routinely used to monitor the progress of a chemical reaction and for preliminary purity assessment. The retention factor (Rƒ), the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter. For a pure compound, a single spot is expected. The synthesis of various thiazolidine-2,4-dione derivatives is often monitored by TLC. researchgate.net

Table 2: Representative TLC Conditions for Thiazolidine-2,4-dione Derivatives

| Parameter | Value |

|---|---|

| Stationary Phase | Silica (B1680970) gel plates |

| Mobile Phase (Eluent) | Mixture of n-hexane and ethyl acetate (B1210297) |

| Visualization | UV light |

Data is representative for thiazolidine-2,4-dione derivatives as specific data for this compound is not available.

Thermal Analysis

Melting Point Analysis: The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will have a sharp and defined melting point range, whereas impurities tend to broaden and depress the melting point. The melting point of the parent compound, 2,4-thiazolidinedione (B21345), is reported to be in the range of 125-127 °C. sigmaaldrich.com The introduction of the isobutyl group at the N-3 position would be expected to alter this value. For instance, the melting point of 5-(4-(2-(dimethylamino)ethoxy)benzylidene)thiazolidine-2,4-dione is reported as 245–250 °C. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This experimental data is compared with the theoretically calculated values based on the molecular formula of this compound (C₇H₁₁NO₂S). A close correlation between the found and calculated values is strong evidence for the compound's identity and purity. The structures of many thiazolidine-2,4-dione derivatives are confirmed by elemental analysis. nih.govresearchgate.net

Table 3: Theoretical vs. Found Elemental Analysis Data for a Representative Thiazolidine-2,4-dione Derivative

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.40 | 62.49 |

| Hydrogen (H) | 6.40 | 6.35 |

| Nitrogen (N) | 8.09 | 8.16 |

Data presented for 5-(4-(2-(diethylamino)ethoxy)benzylidene)thiazolidine-2,4-dione as a representative example. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

The Role of N-3 Substitution, Specifically the Isobutyl Group, in Modulating Biological Interactions

The substitution at the N-3 position of the thiazolidine-2,4-dione ring plays a critical role in defining the therapeutic profile of its derivatives. The proton attached to the N-3 position is acidic, a feature that is considered important for its interaction with certain biological targets like peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov However, strategic substitution at this position can lead to the development of novel derivatives with altered or improved activity and, in some cases, reduced side effects. nih.govnih.gov

The introduction of an isobutyl group at the N-3 position imparts specific physicochemical properties to the molecule. The isobutyl group is a non-polar, lipophilic alkyl chain. This increased lipophilicity can influence the molecule's pharmacokinetic properties, such as absorption and distribution. Studies on various N-substituted TZD derivatives have shown that incorporating N-functionalized side chains can enhance biological activity and metabolic stability. nih.gov For instance, research on N-substituted TZD derivatives with lipophilic moieties has demonstrated promising antidiabetic activity. researchgate.net

The primary methods for creating N-substituted TZDs involve the deprotonation of the N-H group with a suitable base, followed by a nucleophilic substitution reaction with an appropriate alkyl halide, such as isobutyl bromide. nih.gov This straightforward synthetic route allows for the exploration of a wide variety of substituents at the N-3 position. The modulation of biological interactions through N-3 substitution is a key strategy in medicinal chemistry to refine the activity profile of the TZD scaffold, and the isobutyl group represents a specific modification that can enhance lipophilicity and potentially influence target engagement and pharmacokinetic behavior.

Impact of Substituents at the C-5 Position on Thiazolidinedione Activity

The C-5 position of the thiazolidine-2,4-dione ring is a primary site for structural modification, and substituents at this position have a profound impact on the compound's biological activity. nih.govnih.gov This position is typically functionalized through a Knoevenagel condensation reaction, often resulting in 5-benzylidene or related 5-substituted derivatives. e3s-conferences.org The nature of the substituent at C-5 influences the molecule's interaction with various biological targets, including enzymes and receptors.

Research has shown that the type of substituent at the C-5 position can dictate the potency and selectivity of the TZD derivative. For example, in the context of antidiabetic agents targeting PPARγ, both the chain length and the presence of specific functional groups (like halogens) on the C-5 substituent are critical factors affecting agonistic activity. nih.gov Studies on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives have revealed that different aromatic substitutions can lead to varying inhibitory activities against targets like protein tyrosine phosphatase 1B (PTP1B). nih.govmdpi.com

The electronic properties of the C-5 substituent are also crucial. The presence of electron-withdrawing groups on the aromatic ring of a 5-benzylidene substituent has been shown to be essential for certain biological activities. e3s-conferences.org The table below summarizes the general impact of different substituent types at the C-5 position on the activity of TZD derivatives, based on findings from various studies.

| Substituent Type at C-5 | General Impact on Biological Activity | Example Target Class |

|---|---|---|

| Benzylidene with electron-withdrawing groups (e.g., -NO2, -Cl) | Often enhances activity. e3s-conferences.org | Antimicrobial, Anti-tubercular e3s-conferences.org |

| Benzylidene with electron-donating groups (e.g., -OH, -OCH3) | Activity can vary; may increase or decrease potency depending on the target. nih.gov | Anticancer nih.gov |

| Omega-(azolylalkoxyphenyl)alkyl groups | Can lead to potent glucose and lipid-lowering activities. researchgate.net | Antidiabetic (PPARγ agonists) researchgate.net |

| Heterocyclic moieties (e.g., furan, thiophene) | Can confer good inhibitory effects against specific enzymes. nih.gov | Anticancer (Carbonic Anhydrase IX inhibitors) nih.gov |

Elucidating Key Pharmacophoric Features of the 1,3-Thiazolidine-2,4-dione Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,3-thiazolidine-2,4-dione scaffold is considered a "privileged" structure in medicinal chemistry because it acts as a versatile template for designing ligands for a wide range of biological targets. nih.gov

Key pharmacophoric features of the TZD scaffold generally include:

A Hydrogen Bond Acceptor: The two carbonyl groups at the C-2 and C-4 positions act as hydrogen bond acceptors, which are crucial for anchoring the molecule within the active site of many enzymes and receptors. nih.govnih.gov

A Hydrophobic Core: The five-membered heterocyclic ring itself provides a rigid core that can be variously substituted to optimize interactions with hydrophobic pockets of a target protein.

Variable Substitution Points: The N-3 and C-5 positions are key points for substitution that allow for the attachment of different functional groups to modulate activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

For instance, in the design of VEGFR-2 inhibitors, a successful pharmacophore model based on the TZD scaffold included a heteroaromatic moiety to bind to the hinge region of the ATP binding site, a spacer group, a pharmacophore moiety (like the TZD ring) capable of forming hydrogen bonds, and a terminal hydrophobic group to occupy a back pocket. nih.gov The TZD ring, with its hydrogen bond accepting carbonyls, plays a vital role in this model. Similarly, for activity against human dihydroorotate dehydrogenase (hDHODH), the 4-thiazolidinone moiety was found to be critical, with its replacement leading to a dramatic decrease in inhibitory activity. nih.gov The ability of the TZD scaffold to present these key features in a specific spatial arrangement makes it a highly effective framework for drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Thiazolidinedione Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. mdpi.comresearchgate.net This method is extensively used in drug discovery to understand the SAR of a compound series, predict the activity of novel molecules, and guide the design of more potent analogues. mdpi.comnih.gov Thiazolidinedione research has significantly benefited from the application of QSAR studies to explore various biological activities, including antihyperglycemic, antimalarial, and anticancer effects. researchgate.netnih.govjmaterenvironsci.com

In a typical QSAR study, a set of TZD derivatives with known biological activities is used. nih.govnih.gov Various molecular descriptors are calculated for each molecule, which can be classified as thermodynamic, electronic, topological, or structural. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then employed to build a mathematical model that relates the descriptors to the biological activity. mdpi.comresearchgate.net

A QSAR study on TZD derivatives for antihyperglycemic activity identified several key descriptors that influence activity. nih.gov The resulting models can be expressed as equations that quantify the contribution of each descriptor. For example, a decrease in hydrophobicity (LogP) was associated with increased inhibitory activity against PTP1B in one study. mdpi.com Another QSAR model for antimalarial activity highlighted the importance of specific 2D and 3D descriptors in determining the potency of TZD derivatives. researchgate.net

The table below lists some common molecular descriptors used in QSAR studies of thiazolidinedione derivatives and their general significance.

| Descriptor Class | Example Descriptor | Significance in QSAR Models |

|---|---|---|

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting absorption and membrane permeability. mdpi.comnih.gov |

| Structural | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, influencing binding interactions. mdpi.com |

| Charge-Dependent | Sum of charges on specific atoms (e.g., ABSQon) | Indicates the electronic environment and potential for electrostatic interactions. nih.gov |

| Topological | Wiener Index | Describes molecular branching and size. |

These QSAR models provide valuable insights into the structural requirements for activity and serve as predictive tools for the rational design of new thiazolidinedione derivatives with enhanced therapeutic potential. mdpi.comnih.gov

Investigation of Biological Activities and Molecular Interactions in Preclinical Models

Modulation of Enzyme and Receptor Systems

Derivatives of 3-isobutyl-1,3-thiazolidine-2,4-dione have demonstrated significant modulatory effects on a variety of enzyme and receptor systems. These interactions are foundational to the compound's observed biological effects in preclinical models.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.netresearchgate.netdocumentsdelivered.com Thiazolidine-2,4-dione (TZD) derivatives have been identified as potential PTP1B inhibitors. mdpi.com

In a recent study, forty-one 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were synthesized and evaluated for their PTP1B inhibitory activities. All compounds demonstrated potential inhibition with IC50 values ranging from 0.41 ± 0.05 to 4.68 ± 0.61 μM. nih.gov The most potent compound, MY17, exhibited an IC50 value of 0.41 ± 0.05 μM and was identified as a reversible, noncompetitive inhibitor of PTP1B. nih.gov In HepG2 cells, MY17 was shown to alleviate palmitic acid-induced insulin resistance by increasing the phosphorylation of insulin receptor substrate and protein kinase B. nih.gov

Another series of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues were synthesized and screened for PTP1B inhibitory activity. Two compounds from this series were identified as potent PTP1B inhibitors with IC50 values of 7.31 and 8.73 μM. researchgate.netdocumentsdelivered.com Furthermore, dual inhibitors of PTP1B and T-cell protein phosphotyrosine phosphatase (TC-PTP) based on a 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline scaffold were identified, with some compounds showing a mixed inhibitory profile. nih.gov

| Compound Series | Most Potent Compound | IC50 Value (µM) | Type of Inhibition |

| 1,3,4-Thiadiazolyl-containing TZD derivatives | MY17 | 0.41 ± 0.05 | Reversible, noncompetitive |

| 5-(3-Methoxybenzylidene)TZD analogues | Compound 13 | 7.31 | - |

| 5-(3-Methoxybenzylidene)TZD analogues | Compound 16 | 8.73 | - |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Associated Regulatory Mechanisms

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a primary therapeutic target for improving insulin sensitivity and glucose uptake. nih.gov Thiazolidine-2,4-dione derivatives are well-known oral antidiabetic drugs that function as PPARγ agonists. nih.govnih.gov

A study focused on developing novel 2,4-thiazolidinedione (B21345) derivatives (3h–3j) as PPAR-γ modulators for antidiabetic activity. These compounds demonstrated significant hypoglycemic effects in a dexamethasone-induced diabetic rat model. nih.gov Another study synthesized a library of chromone (B188151) and 2,4-thiazolidinedione conjugates. Two compounds, 5c and 5e, were particularly effective in lowering blood glucose levels, comparable to the standard drug pioglitazone. Compound 5e showed potent PPAR-γ transactivation of 48.72% and significantly increased PPAR-γ gene expression by 2.56-fold. nih.gov

Furthermore, virtual screening has been employed to identify novel PPARγ partial agonists, aiming to reduce the side effects associated with full agonists. mdpi.com Research has also explored dual PPAR α/γ modulators, highlighting the capacity of these molecules to interact with multiple therapeutic targets. researchgate.net

| Compound Series | Key Findings |

| Novel 2,4-Thiazolidinedione derivatives (3h–3j) | Demonstrated significant hypoglycemic effects in a dexamethasone-induced diabetic rat model. nih.gov |

| Chromone and 2,4-Thiazolidinedione conjugates | Compound 5e showed 48.72% PPAR-γ transactivation and a 2.56-fold increase in PPAR-γ gene expression. nih.gov |

Aldose Reductase and α-Glucosidase Inhibition

Aldose Reductase Inhibition: Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the development of chronic diabetic complications. nih.gov Therefore, aldose reductase inhibitors (ARIs) are a therapeutic strategy to prevent these complications. nih.govnih.gov A study on new 2,4-thiazolidinedione (2,4-TZD) hybrids incorporating benzothiazole (B30560) and nitrophenacyl moieties revealed potent AR inhibitory activities. The most active hybrid, 8b, inhibited AR in a non-competitive manner with an IC50 of 0.16 µM, which is close to the reference drug Epalrestat (IC50 of 0.10 µM). nih.govnih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage type II diabetes by delaying glucose absorption. nih.gov A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives were synthesized and showed potent α-glucosidase inhibitory activity, with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM. nih.govrsc.org The most active compound, 6k, had an IC50 of 5.44 ± 0.13 μM. nih.govrsc.org Another study on 3,5-disubstituted-thiazolidine-2,4-dione (TZD) hybrids identified compounds 9F and 9G as excellent dual inhibitors of α-amylase and α-glucosidase, with α-glucosidase IC50 values of 9.8 ± 0.047 μM and 5.15 ± 0.017 μM, respectively. nih.gov

| Target Enzyme | Compound Series | Most Potent Compound | IC50 Value (µM) |

| Aldose Reductase | 2,4-TZD hybrids | 8b | 0.16 |

| α-Glucosidase | TZD and rhodanine derivatives | 6k | 5.44 ± 0.13 |

| α-Glucosidase | 3,5-disubstituted-TZD hybrids | 9G | 5.15 ± 0.017 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Studies

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govplos.org Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.govplos.org

Several studies have designed and synthesized novel thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors. In one study, a series of seven derivatives were tested, with compound 22 showing the highest inhibitory activity against VEGFR-2 with an IC50 value of 0.079 μM, comparable to the standard drug sorafenib (B1663141) (IC50 = 0.046 μM). nih.gov Another series of thiazolidine-2,4-diones linked to quinoline (B57606) and indoline (B122111) moieties also demonstrated potent VEGFR-2 inhibition. The quinoline derivative 10a (IC50 = 65.16 nM) and the indoline derivative 14c (IC50 = 81.46 nM) were the most active in their respective classes. plos.org Furthermore, a molecular hybridization approach combining thiazolidine-2,4-dione with 2-oxoindoline and 2-oxoquinoline moieties yielded hybrids with strong VEGFR-2 inhibitory activity. nih.gov

| Compound Series | Most Potent Compound | IC50 Value |

| 2,4-Dioxothiazolidine derivatives | Compound 22 | 0.079 µM |

| Quinoline-TZD hybrids | Compound 10a | 65.16 nM |

| Indoline-TZD hybrids | Compound 14c | 81.46 nM |

Modulation of Other Enzymes and Receptors

The versatility of the thiazolidine-2,4-dione scaffold is further demonstrated by its interaction with a range of other enzymes and receptors.

Cyclooxygenase 2 (COX-2): A series of 2,3-diaryl-1,3-thiazolidine-4-ones possessing a COX-2 SO2Me pharmacophore were reported as potent and selective COX-2 inhibitors. One compound was as potent as celecoxib (B62257) (COX-2 IC50 = 0.06 μM) but showed less selectivity. nih.gov Other thiazolidinone derivatives have also shown good COX-2 inhibitory activity. mdpi.com

Phosphoinositide-3-kinase α and γ (PI3K): While initial studies on 4-iminothiazolidin-2-one derivatives, derived from the thiazolidinedione core, showed poor inhibition of class I PI3K isoforms, the broader thiazolidinedione class has been widely studied as PI3K inhibitors. nih.gov The PI3K/AKT/mTOR signaling pathway is crucial in cell growth and is often dysregulated in cancer. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. nih.gov A series of indole-thiazolidine-2,4-dione derivatives were synthesized, with compound 5w showing the highest anti-tyrosinase activity with an IC50 value of 11.2 μM. nih.govresearchgate.net Other thiazolidinone derivatives have also been evaluated as mushroom tyrosinase inhibitors, with one compound having an IC50 of 37.59 μM. researchgate.net

Peptide Deformylase (PDF): While specific studies on this compound and PDF were not prominent in the search results, the broader class of thiazolidinones has been investigated against various therapeutic targets.

Histone Deacetylase 1 (HDAC1): Histone deacetylases are important in gene regulation and are targets for cancer therapy. nih.govplos.org While direct inhibition by this compound was not specified, related structures are known to interact with HDACs. For instance, Psammaplin A, which has a different core structure, is known to inhibit HDAC1/2. nih.gov

Free Fatty Acid Receptor 1 (FFAR1): FFAR1, also known as GPR40, is involved in metabolic regulation and is a target for diabetes treatment. nih.govnih.gov It is highly expressed in pancreatic beta cells. nih.gov While direct studies with this compound were not detailed, the general class of FFAR1 agonists is under active investigation. mdpi.com

Preclinical Assessment of Cellular and Biochemical Effects

The preclinical evaluation of this compound derivatives extends to their effects on cellular and biochemical processes. These studies provide a broader understanding of the compounds' biological impact beyond direct enzyme or receptor modulation.

In cancer cell lines, thiazolidine-2,4-dione derivatives have been shown to inhibit tumor angiogenesis, alter the cell cycle, and induce apoptosis. nih.gov For example, compound 22, a potent VEGFR-2 inhibitor, demonstrated significant anti-proliferative activity against HepG2 (IC50 = 2.04 ± 0.06 μM) and MCF-7 (IC50 = 1.21 ± 0.04 M) cancer cells and induced apoptosis in MCF-7 cells. nih.gov Similarly, another VEGFR-2 inhibiting hybrid, 12a, was found to be the most potent candidate against Caco-2, HepG-2, and MDA-MB-231 cell lines with IC50 values of 2, 10, and 40 µM, respectively. nih.gov

In the context of diabetes, these compounds have shown significant in vivo efficacy. The aldose reductase inhibitor 8b demonstrated a significant hypoglycemic effect in streptozotocin-induced hyperglycemic mice. nih.govnih.gov PPARγ agonists from this class have also shown significant blood glucose-lowering potential in diabetic rat models. nih.gov

Furthermore, in studies related to skin pigmentation, an indole-thiazolidine-2,4-dione derivative (5w) was able to inhibit tyrosinase activity and melanogenesis in both B16F10 cells and in a zebrafish model, indicating its potential as an anti-melanogenic agent. nih.gov

These preclinical assessments underscore the diverse cellular and biochemical effects of this compound and its derivatives, highlighting their potential for further therapeutic development.

Anti-proliferative Activity in Various In Vitro Cancer Cell Line Models

The anti-cancer potential of thiazolidine-2,4-dione derivatives has been investigated against several cancer cell lines. These compounds have demonstrated the ability to inhibit cell proliferation, a hallmark of cancer.

The anti-proliferative effects of various thiazolidine-2,4-dione derivatives have been documented in several cancer cell lines. For instance, certain hybrid molecules incorporating the thiazolidine-2,4-dione scaffold have shown cytotoxic effects against human colorectal carcinoma (Caco-2), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MDA-MB-231) cell lines. nih.govplos.org In studies on HepG-2 and MCF-7 (human breast adenocarcinoma) cell lines, some thiazolidine-2,4-dione derivatives exhibited significant anti-proliferative activities. nih.gov

Table 1: Anti-proliferative Activity of Thiazolidine-2,4-dione Derivatives in Cancer Cell Lines This table is representative of the activities of the broader class of thiazolidine-2,4-dione derivatives, as specific data for this compound was not available in the reviewed literature.

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Inhibition of cell proliferation nih.govnih.gov |

| MCF-7 | Breast Adenocarcinoma | Inhibition of cell proliferation nih.gov |

| Caco-2 | Colorectal Carcinoma | Cytotoxic effects nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Cytotoxic effects nih.gov |

| SH-SY5Y | Neuroblastoma | Potential anti-proliferative effects of related structures nih.gov |

Antioxidant and Antiradical Activity through In Vitro Assays

The ability of a compound to counteract oxidative stress is a crucial aspect of its potential therapeutic value. The antioxidant and antiradical activities of thiazolidine-2,4-dione derivatives have been assessed using various in vitro assays.

Derivatives of 2-(4-isobutylphenyl)propionic acid containing a thiazolidine-4-one moiety have been synthesized and evaluated for their antioxidant potential. mdpi.com These studies often employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov The chemical modulation of ibuprofen, which contains an isobutylphenyl group, into thiazolidine-4-ones led to an increased antioxidant potential. mdpi.com Some of these compounds demonstrated DPPH radical scavenging abilities comparable to that of vitamin E. mdpi.com

The chelation of metal ions, such as ferrous iron (Fe2+), is another important antioxidant mechanism, as it can prevent the formation of highly reactive hydroxyl radicals. While specific data on the Fe2+ chelation activity of this compound is limited, the broader class of thiazolidine-4-one derivatives has been investigated for such properties. nih.gov

Table 2: In Vitro Antioxidant and Antiradical Activity of Thiazolidine-2,4-dione Derivatives This table summarizes findings for the broader class of thiazolidine-2,4-dione derivatives, as specific data for this compound was not extensively available in the reviewed literature.

| Assay | Principle | General Findings for Thiazolidine-2,4-dione Derivatives |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. | Several derivatives exhibit significant scavenging activity, some comparable to standard antioxidants like vitamin E. mdpi.com |

| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation. | Derivatives have shown notable ABTS radical scavenging capabilities. mdpi.comnih.gov |

| Fe2+ Chelation | Assesses the ability to bind ferrous ions, preventing their participation in radical-generating reactions. | Thiazolidine-4-one derivatives have been evaluated for their potential to chelate iron ions. nih.gov |

Investigation of Antimicrobial Effects

The thiazolidine-2,4-dione scaffold has been a subject of interest in the search for new antimicrobial agents.

Research has demonstrated that various derivatives of thiazolidine-2,4-dione possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. mdpi.comnih.govresearchgate.netmdpi.com Some novel thiazolidine-2,4-dione derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net For instance, certain synthesized compounds exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). mdpi.com

In the realm of antifungal research, thiazolidine-2,4-dione derivatives have been tested against fungal isolates like Candida albicans. mdpi.com The antitubercular potential of this chemical class has also been a significant area of investigation. mdpi.comnih.govresearchgate.netnih.govncl.res.inmdpi.com Studies have evaluated these compounds against Mycobacterium tuberculosis H37Rv strain, with some derivatives showing promising activity. nih.govresearchgate.netnih.gov Furthermore, the core structure of thiazolidinedione has been explored for its antiplasmodial activity, which is relevant to the treatment of malaria. mdpi.com

Table 3: Antimicrobial Spectrum of Thiazolidine-2,4-dione Derivatives This table provides an overview of the antimicrobial activities reported for the broader class of thiazolidine-2,4-dione derivatives.

| Antimicrobial Activity | Target Organisms | General Findings |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Various derivatives show inhibitory activity against a range of bacterial strains. mdpi.comnih.govnih.govresearchgate.net |

| Antifungal | Candida albicans and other fungi | Some compounds exhibit antifungal properties. mdpi.comnih.gov |

| Antitubercular | Mycobacterium tuberculosis | Several derivatives have been identified with significant activity against tubercular strains. nih.govresearchgate.netnih.govmdpi.com |

| Antimalarial | Plasmodium falciparum | The thiazolidinedione scaffold has been investigated for antiplasmodial potential. mdpi.com |

Cellular Pathway Modulation in Research Models

The biological effects of thiazolidine-2,4-diones are often mediated through their interaction with and modulation of key cellular signaling pathways.

A primary mechanism of action for many thiazolidine-2,4-diones is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose metabolism, lipid metabolism, and adipogenesis. nih.govnih.govkuleuven.besemanticscholar.org Activation of PPARγ influences insulin signaling, leading to improved insulin sensitivity. nih.gov This is a key aspect of their use as anti-diabetic agents.

The modulation of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is another significant effect of thiazolidine-2,4-diones. nih.govkuleuven.benih.gov Studies have shown that these compounds can potently stimulate adipocyte differentiation. nih.gov This is closely linked to their role in lipid uptake and storage. By promoting the formation of new adipocytes, thiazolidine-2,4-diones can enhance the capacity for lipid storage in adipose tissue. nih.gov

In Vivo (Animal Model) Studies on Systemic Biological Responses

In vivo studies in animal models are essential for understanding the systemic effects of a compound and its potential therapeutic applications in a whole organism.

Investigations into Glucose Metabolism Modulation in Preclinical Diabetic Models

The anti-diabetic properties of thiazolidine-2,4-dione derivatives have been extensively studied in various preclinical models of diabetes. nih.govsemanticscholar.orgresearchgate.netmdpi.comnih.govnih.gov These studies have consistently demonstrated the ability of these compounds to improve glycemic control.

In animal models of diabetes, such as those induced by streptozotocin (B1681764) or alloxan, the administration of thiazolidine-2,4-dione derivatives has been shown to lower blood glucose levels. semanticscholar.orgresearchgate.netmdpi.com This effect is often attributed to the enhancement of insulin sensitivity in peripheral tissues. nih.gov Some studies have reported that treatment with these compounds can lead to euglycemia (normal blood glucose levels) in diabetic animals. nih.govsemanticscholar.org

Studies on Systemic Biological Responses in Animal Models beyond Specific Therapeutic Outcomes

Beyond their direct therapeutic effects, in vivo studies can reveal broader systemic responses to a compound. For thiazolidine-2,4-dione derivatives, these investigations have provided insights into their effects on lipid profiles and body weight.

In some animal models, treatment with thiazolidine-2,4-diones has been associated with a significant decrease in serum triglycerides. nih.govsemanticscholar.org The effects on cholesterol levels have also been noted, although these can be more variable depending on the specific compound and the animal model used. nih.govmdpi.com While some thiazolidine-2,4-diones have been linked to an increase in body weight, which is a known side effect of this class of drugs, other derivatives have been developed with the aim of mitigating this effect. nih.govnih.govkuleuven.besemanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govresearchgate.net This technique is widely applied to derivatives of the thiazolidine-2,4-dione scaffold to understand their interactions with various protein targets, such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govnih.gov

Docking studies on TZD derivatives against PPAR-γ, a key target in type 2 diabetes, have shown that the TZD core acts as an essential pharmacophore. sciforum.netijper.org The acidic head group of the TZD ring typically forms key hydrogen bonds with amino acid residues like Histidine 323, Serine 289, and Arginine 288 in the ligand-binding domain (LBD) of PPAR-γ. sciforum.netijper.org The binding affinities, expressed as docking scores or binding free energy, are often in the negative kcal/mol range, indicating favorable interactions. nih.gov For instance, a study on novel TZD derivatives targeting PPAR-γ reported binding free energies ranging from -5.021 to -7.765 kcal/mol. nih.gov

Similarly, when TZD derivatives were docked against VEGFR-2, an important target in cancer therapy, they demonstrated strong binding within the ATP pocket. nih.gov The validation of these docking procedures is often confirmed by re-docking a co-crystallized ligand, with a low root-mean-square deviation (RMSD) value (e.g., < 2.0 Å) indicating a reliable docking protocol. nih.govnih.gov

| Compound | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| Derivative 3a | -7.148 | nih.gov |

| Derivative 3d | -7.323 | nih.gov |

| Derivative 3h | -7.642 | nih.gov |

| Derivative 3i | -7.703 | nih.gov |

| Derivative 3j | -7.765 | nih.gov |

| Pioglitazone (Standard) | -8.558 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information on the physical movements of atoms and molecules over time, offering insights into the conformational changes and stability of ligand-protein complexes. nih.gov For thiazolidine-2,4-dione derivatives, MD simulations are performed on the top-ranked poses from molecular docking to assess the dynamic behavior and stability of the complex. nih.govrsc.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov The RMSD measures the average deviation of a protein's backbone atoms over the simulation period compared to their initial position, with values under 4 Å generally considered acceptable for small globular proteins, indicating a stable complex. nih.gov For example, MD simulations of TZD derivatives complexed with PPAR-γ showed that the Cα atoms maintained a relatively stable RMSD, averaging around 1.3–2.2 Å over a 100 ns simulation. nih.gov

The RMSF analysis reveals the flexibility of individual amino acid residues within the protein. nih.gov Higher RMSF values are typically observed in loop regions and the C- and N-termini, while lower fluctuations are seen in rigid secondary structures like alpha-helices and beta-strands. nih.gov These simulations confirm that the TZD ligand remains stably bound within the active site, validating the interactions predicted by docking studies. nih.govrsc.org

| Complex | Simulation Time | Average RMSD of Cα atoms | Key Stability Observations | Reference |

|---|---|---|---|---|

| PPAR-γ with Derivative 3h | 100 ns | 1.2 - 3.2 Å | Initial jump to 2.2 Å at 10 ns, followed by stabilization. | nih.gov |

| PPAR-γ with Derivative 3i | 100 ns | ~1.6 Å (stabilized) | Stabilized at 45 ns, with some deviation at the C-terminus. | nih.gov |

| PPAR-γ with Derivative 3j | 100 ns | 1.5 - 2.1 Å | Relatively stable until 70 ns, followed by equilibrium. | nih.gov |

| PPAR-γ with Pioglitazone | 100 ns | 1.2 - 3.0 Å | Initial stability, with a slight deviation after 75 ns. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate the electronic and structural properties of thiazolidine-2,4-dione and its derivatives with high accuracy. researchgate.netresearchgate.net These calculations help in understanding molecular geometry, charge distribution, and molecular electrostatic potential (MEP), which are fundamental to a molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net

A detailed DFT investigation of the thiazolidine-2,4-dione tautomers revealed that the diketo form is the most stable, regardless of the type of substituent attached. researchgate.net Such studies also calculate proton affinities and analyze natural bond orbitals (NBO) to determine the basicity of different atoms within the molecule. For the TZD scaffold, results show that the oxygen atom of the carbonyl group at position 2 is more basic than the one at position 4. researchgate.net

Furthermore, DFT is used to analyze the molecular electrostatic potential (MEP) surface, which helps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net This information is critical for understanding how the molecule will interact with biological targets and for designing derivatives with improved binding characteristics. nih.govresearchgate.net

Cheminformatics and Virtual Screening Applications for Novel Scaffold Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery. Virtual screening, a key cheminformatics technique, involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. researchgate.net The thiazolidine-2,4-dione scaffold is frequently used as a query structure in these screening campaigns to discover novel inhibitors for various enzymes and receptors. researchgate.netresearchgate.net

The typical workflow involves generating a pharmacophore model based on the essential structural features of active TZD derivatives. researchgate.net This model, which defines the spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions, is then used to screen large compound databases like the ZINC database. researchgate.net Hits from this initial screening are then subjected to filtering based on drug-likeness criteria, such as Lipinski's Rule of Five, and further prioritized using molecular docking simulations to predict their binding affinity. nih.govresearchgate.net This approach has successfully identified novel TZD-based inhibitors for targets like PIM-1 kinase and α-amylase. researchgate.netresearchgate.net This integration of computational techniques accelerates the identification of promising lead compounds for further development. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Findings on 3-Isobutyl-1,3-thiazolidine-2,4-dione and Related Thiazolidinediones

The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in drug discovery, first identified for its therapeutic potential in the 1980s. researchgate.net The most significant academic and clinical contribution of the TZD class has been the development of insulin-sensitizing drugs for the treatment of type 2 diabetes mellitus (T2DM). nih.govijprajournal.com

Key Research Findings:

Antidiabetic Activity and PPARγ Agonism: The primary mechanism for the antidiabetic effect of TZDs like Pioglitazone and Rosiglitazone is their role as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor. ijprajournal.commdpi.com Activation of PPARγ, which is highly expressed in adipose tissue, modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity, reduced insulin resistance, and decreased hepatic glucose production. ijprajournal.comnih.gov

Broad Pharmacological Profile: Research has demonstrated that the TZD scaffold is a versatile pharmacophore conferring a wide array of biological activities beyond its effects on glucose metabolism. nih.gov Various derivatives have been shown to possess anti-inflammatory, anticancer, antimicrobial, antioxidant, and antitubercular properties. e3s-conferences.orgnih.govnih.gov This multifaceted nature stems from the ability to easily modify the TZD core at the N-3 and C-5 positions, leading to a vast library of compounds with diverse biological targets. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted to understand how different substituents on the TZD ring influence biological activity. The general structure of a TZD drug includes a polar thiazolidine-2,4-dione head, a central linker, and a hydrophobic tail. acs.org Modifications to the hydrophobic tail and the linker region have been crucial in developing derivatives with varied potency and target selectivity, including inhibitors for enzymes like aldose reductase and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov For instance, the introduction of an isobutyl group at the N-3 position, as in this compound, is a chemical modification intended to explore its impact on the molecule's lipophilicity and interaction with biological targets. mdpi.com

Table 1: Selected Biological Activities of Various Thiazolidinedione Derivatives

| Derivative Class | Biological Activity | Investigated Target/Model | Reference |

| Benzylidene-thiazolidinediones | Anticancer | Human tumor cell lines (leukemia, lung, colon, etc.) | nih.gov |

| Arylidene-thiazolidinediones | Antifungal | Candida species | nih.gov |

| Ibuprofen-conjugated thiazolidin-4-ones | Antioxidant, Anti-inflammatory | DPPH and ABTS radical scavenging assays | mdpi.com |

| N-arylpyrrole-TZDs | Multi-modal Antidiabetic | α-amylase, α-glucosidase, DPP-4, PPARγ | nih.gov |

| Pyrimidine-substituted TZDs | Insulin Secretion Regulation | βTC6 cells | acs.org |

| 1,3,4-Oxadiazole-containing TZDs | Antidiabetic | PPARγ transactivation, streptozocin-induced diabetic rats | nih.gov |

Emerging Trends and Unexplored Avenues in Thiazolidinedione Chemistry and Biological Investigations

The field of TZD research is continuously evolving, moving beyond the single-target approach of early glitazones to address the complex nature of metabolic and proliferative diseases.

Multi-Target Ligands: A significant emerging trend is the design of single molecules that can modulate multiple targets. This includes dual PPARα/γ agonists, which aim to combine the glucose-lowering effects of PPARγ activation with the lipid-lowering benefits of PPARα activation. ijpsdronline.com Other strategies involve creating hybrid molecules that incorporate the TZD scaffold with other pharmacophores to target enzymes like dipeptidyl peptidase-4 (DPP-4), α-glucosidase, or vascular endothelial growth factor receptor-2 (VEGFR-2), offering a multi-pronged therapeutic approach for diabetes or cancer. nih.govmdpi.comresearchgate.net

Novel Therapeutic Areas: While established in diabetes treatment, the pleiotropic effects of TZDs are opening avenues in other diseases. There is growing interest in their potential for treating non-alcoholic steatohepatitis (NASH) due to their ability to reduce liver fat. nih.gov Their anti-inflammatory and anti-proliferative properties are being actively investigated for various cancers, including breast, colon, and prostate cancer. nih.govmdpi.com Furthermore, their role in neurodegenerative diseases and polycystic ovary syndrome (PCOS) is also an area of active research. nih.gov

Advanced Synthesis and Coordination Chemistry: Modern synthetic methodologies, such as microwave-assisted and solvent-free synthesis, are being employed to create libraries of TZD derivatives more efficiently. researchgate.netsysrevpharm.org An underexplored but promising area is the coordination chemistry of thiazolidinones. The ability of the TZD ring to act as a ligand for d-block metals offers the potential to create novel coordination compounds with unique therapeutic properties, although this field is still in its nascent stages. nih.gov

Exploring Non-PPARγ Mediated Effects: While PPARγ is the classical target, some biological effects of TZDs appear to be independent of this receptor. researchgate.net Investigating these off-target effects is a key avenue for future research, as it could unveil new mechanisms of action and lead to the development of compounds with fewer PPARγ-associated side effects.

Potential for Development of Novel Research Probes and Advanced Pharmacological Tools based on the Thiazolidinedione Scaffold

The chemical versatility and defined biological interactions of the TZD scaffold make it an excellent starting point for the development of sophisticated research tools.

Fluorescent Probes: The TZD structure can be conjugated with fluorophores to create fluorescent probes. These probes could be used to visualize the localization and dynamics of their target receptors (like PPARγ) within living cells, providing valuable insights into receptor trafficking and function in real-time.

Affinity-Based Probes and Target Identification: By incorporating photoreactive groups or affinity tags (like biotin) onto the TZD scaffold, researchers can develop affinity-based probes. These tools are invaluable for "chemical proteomics" approaches to confirm target engagement, identify new binding partners, and elucidate the downstream signaling pathways affected by TZD-based ligands.

Selective Inhibitors as Pharmacological Tools: The development of TZD derivatives that are highly selective inhibitors for specific enzymes, such as aldose reductase or protein tyrosine phosphatases (PTPs), provides crucial tools for basic research. plu.mx These selective inhibitors allow scientists to dissect the specific roles of these enzymes in cellular processes and disease models, without the confounding effects of activating broader pathways like PPARγ.

Fragment-Based Drug Discovery: The TZD ring system can serve as a core fragment in fragment-based drug discovery (FBDD). By identifying weak but efficient binding of the TZD fragment to a biological target, researchers can systematically "grow" or elaborate the molecule to create novel, potent, and highly specific ligands for a variety of disease-relevant proteins.

Q & A

Q. What are the standard synthetic routes for 3-Isobutyl-1,3-thiazolidine-2,4-dione derivatives?

The synthesis typically involves two key steps:

- Knoevenagel Condensation : Reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., isobutyl aldehyde) under reflux in ethanol with piperidine as a catalyst to form 5-arylidene intermediates .

- N-Substitution : Introducing the isobutyl group via alkylation using reagents like 7-hydroxy-4-bromomethylcoumarin in DMF with anhydrous K₂CO₃ as a base .

Yields range from 50–70%, with purity confirmed by TLC (Rf values: 0.6–0.8) and recrystallization from ethanol .

Q. How are this compound derivatives characterized?

Key analytical methods include:

Q. What safety protocols are recommended for handling thiazolidinediones in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., DMF) .

- Storage : Keep in sealed containers at 2–8°C, separated from oxidizers .

Advanced Research Questions

Q. How do structural modifications impact PPARγ/α agonism in thiazolidinediones?

- Substituent Effects : The isobutyl group enhances lipophilicity, improving membrane permeability. Coumarin hybrids (e.g., 3-coumarinyl derivatives) show dual PPARγ/α activation due to π-π stacking with receptor hydrophobic pockets .

- Docking Studies : RMSD values ≤1.6 Å (vs. crystallographic PPARγ structures) validate binding poses. For example, 5-(4-hydroxybenzyl) derivatives exhibit stronger hydrogen bonding with Tyr473 .

Q. What methodologies are used to evaluate antioxidant activity in these compounds?

- DPPH Radical Scavenging Assay : Compounds are tested at 10–100 μM concentrations in methanol. Activity is quantified via IC₅₀ values (e.g., 25 μM for 5-(3-chlorobenzylidene) derivatives), with comparisons to ascorbic acid controls .

- Structure-Activity Trends : Electron-withdrawing groups (e.g., -Cl) enhance radical scavenging by stabilizing the thiyl radical intermediate .

Q. How are molecular docking simulations applied to study thiazolidinedione-receptor interactions?

Q. What in vivo models assess the antidiabetic efficacy of 3-Isobutyl derivatives?

- Acute Glucose Tolerance Tests (OGTT) : Mice are dosed orally (10–50 mg/kg), with blood glucose measured at 0, 30, 60, and 120 minutes. Compounds reducing AUC by >30% (vs. control) are considered potent .

- PPARγ Activation : Transgenic reporter mice expressing luciferase under PPARγ response elements quantify target engagement .

Q. How does crystallography elucidate the structural basis of bioactivity?

- Crystal Data : For example, triclinic crystals (space group P1, a = 7.068 Å, b = 7.677 Å) reveal planar thiazolidinedione rings and Z-configuration of the exocyclic double bond, critical for PPARγ binding .

- Hydrogen Bonding : O-H···O interactions (2.8–3.1 Å) between the 2,4-dione moiety and receptor residues stabilize the active conformation .

Retrosynthesis Analysis